
(R)-5-(methylsulfonyl)isoindoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to an isoindoline ring. The presence of the chiral center makes it an important molecule for studying stereochemistry and its effects on biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring is formed through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, influencing biological pathways and eliciting specific effects. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Isoindoline-1-carboxylic acid: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
(S)-5-(methylsulfonyl)isoindoline-1-carboxylic acid: The enantiomer of the compound, with different stereochemical properties and potentially different biological activities.
®-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid: Contains a tert-butoxycarbonyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
Uniqueness
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid is unique due to the presence of both the chiral center and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for selective interactions and diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C10H11NO4S |
|---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
(1R)-5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
BAPXNVOUCFRNSO-SECBINFHSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](NC2)C(=O)O |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


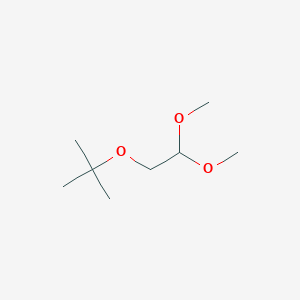
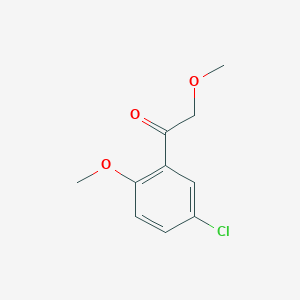

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)
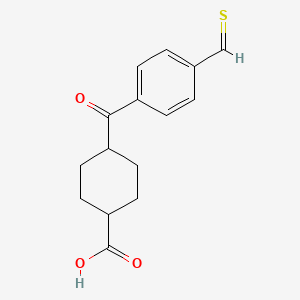
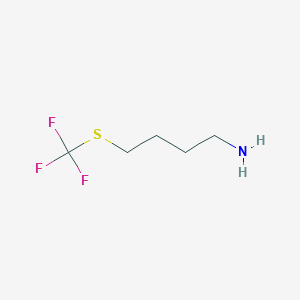
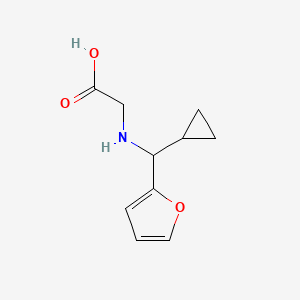
![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
